molecular formula C7H5ClIN3 B11753944 6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine CAS No. 1298031-96-5

6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B11753944
CAS No.: 1298031-96-5
M. Wt: 293.49 g/mol
InChI Key: XWHWIMNUWKQRMI-UHFFFAOYSA-N
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Description

6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 8th positions, respectively, and a methyl group at the 2nd position. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of imidazo[1,2-b]pyridazine with halogenating agents such as chlorine and iodine in the presence of suitable catalysts. The reaction conditions typically include controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further utilized in pharmaceutical and material science applications.

Scientific Research Applications

6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, resulting in desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine

Uniqueness

6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine is unique due to the specific positioning of chlorine and iodine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens at specific positions enhances its potential as a versatile scaffold in various applications .

Properties

CAS No.

1298031-96-5

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

6-chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H5ClIN3/c1-4-3-12-7(10-4)5(9)2-6(8)11-12/h2-3H,1H3

InChI Key

XWHWIMNUWKQRMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=CC(=N2)Cl)I

Origin of Product

United States

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